molecular formula C17H31N3O8S B1662835 Meropenem CAS No. 119478-56-7

Meropenem

Cat. No. B1662835
M. Wt: 383.5 g/mol
InChI Key: DMJNNHOOLUXYBV-JSEGGCCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meropenem is a broad-spectrum β-lactam antibiotic used for the treatment of a wide range of bacterial infections. It is a carbapenem, a class of antibiotics that is a potent inhibitor of bacterial cell wall synthesis. Meropenem is a semisynthetic derivative of thienamycin and is commercially available in both intravenous and oral forms. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics.

Scientific research applications

Antimicrobial Activity: Meropenem exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, including Gram-positive, Gram-negative, and anaerobic organisms. It has been extensively studied for its efficacy in treating various bacterial infections, including pneumonia, intra-abdominal infections, and urinary tract infections (Livermore, 2004).

Resistance Mechanisms: Research has investigated the mechanisms of resistance to Meropenem, particularly in clinical isolates of bacteria. Understanding these mechanisms is crucial for developing strategies to combat resistance and enhance the efficacy of Meropenem (Nordmann & Poirel, 2002).

Pharmacokinetics and Pharmacodynamics: Studies have elucidated the pharmacokinetic and pharmacodynamic properties of Meropenem, including its distribution in various body tissues and its mechanism of action against bacterial pathogens. This research provides valuable insights into optimizing dosing regimens for clinical use (Craig, 1998).

Clinical Efficacy and Safety: Clinical trials have evaluated the efficacy and safety of Meropenem in treating different types of infections, demonstrating its effectiveness in various patient populations. These studies contribute to the evidence base supporting the use of Meropenem in clinical practice (Craig & Andes, 1996).

Combination Therapy: Research has explored the potential benefits of combining Meropenem with other antimicrobial agents to enhance its effectiveness, particularly in the context of multidrug-resistant bacterial infections. Combination therapy strategies are being investigated to overcome resistance mechanisms and improve patient outcomes (Kollef et al., 2006).

Future Directions: Ongoing research continues to explore new applications and therapeutic strategies involving Meropenem, including the development of novel formulations, combination therapies, and strategies to overcome resistance. These efforts aim to improve patient outcomes and address emerging challenges in antimicrobial therapy (Wenzler et al., 2017).

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.3H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);3*1H2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUAQTBUVLKNDJ-OBZXMJSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274179
Record name Meropenem trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meropenem Hydrate

CAS RN

119478-56-7
Record name Meropenem [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meropenem trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meropenem trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEROPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV9J3JU8B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meropenem
Reactant of Route 2
Meropenem
Reactant of Route 3
Meropenem
Reactant of Route 4
Meropenem
Reactant of Route 5
Meropenem
Reactant of Route 6
Meropenem

Citations

For This Compound
147,000
Citations
JR Edwards - Journal of Antimicrobial Chemotherapy, 1995 - academic.oup.com
… Meropenem has an antibacterial spectrum which is broadly similar to that of lmipenem but, … faecium are uniformly resistant to meropenem. The meropenem MICs for penicillin-resistant …
Number of citations: 233 academic.oup.com
DP Nicolau - Clinical Infectious Diseases, 2008 - academic.oup.com
… Meropenem is a broad-spectrum β-lactam … Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment. Meropenem is …
Number of citations: 249 academic.oup.com
JW Mouton, JN van den Anker - Clinical pharmacokinetics, 1995 - Springer
… The greater stability of meropenem[22] makes continuous infusion of meropenem feasible. In summary, although meropenem is usually given as an intermittent infusion, continuous in…
Number of citations: 139 link.springer.com
M Hurst, HM Lamb - Drugs, 2000 - Springer
… meropenem and cephalosporin-based treatments in terms of clinical or bacteriological response. Meropenem … Meropenem is well tolerated as either a bolus or an infusion, and clinical …
Number of citations: 126 link.springer.com
LR Wiseman, AJ Wagstaff, RN Brogden, HM Bryson - Drugs, 1995 - Springer
… -negative bacilli, and that produced by meropenem was often longer than that produced by … inhibited by meropenem 0.008 to 0.5 mg/L. In most studies, the MIC of meropenem for 90% (…
Number of citations: 232 link.springer.com
GG Zhanel, AE Simor, L Vercaigne, L Mandell… - Canadian Journal of …, 1998 - hindawi.com
… Meropenem is indicated for the treatment of a variety of serious infections and meningitis. … and meropenem. The focus of this paper is the comparison of imipenem and meropenem in …
Number of citations: 94 www.hindawi.com
CM Baldwin, KA Lyseng-Williamson, SJ Keam - Drugs, 2008 - Springer
… Meropenem has a broad spectrum of in vitro activity against … Meropenem has also shown similar efficacy to cefotaxime in … Meropenem showed greater efficacy than ceftazidime or …
Number of citations: 276 link.springer.com
WA Craig - Clinical Infectious Diseases, 1997 - academic.oup.com
… structural differences between meropenem and the older … meropenem as well as for its increased stability to degradation by dehydropeptidase-I. The pharmacokinetics of meropenem …
Number of citations: 197 academic.oup.com
RN Jones, AL Barry… - Journal of Antimicrobial …, 1989 - academic.oup.com
… by meropenem at ^ 8 mg/1 and 50% of strains were inhibited by 0-25 mg/1. Meropenem MICs … Strains producing various 0-lactamases remained susceptible to meropenem but some …
Number of citations: 120 academic.oup.com
P Linden - Drug safety, 2007 - Springer
… % of patient exposures to meropenem, indicating a low overall … investigators to be related to meropenem treatment was 0.07%. … In conclusion, meropenem is well tolerated and has good …
Number of citations: 145 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.